2-(ethylsulfonyl)-N-methylethanamine

Description

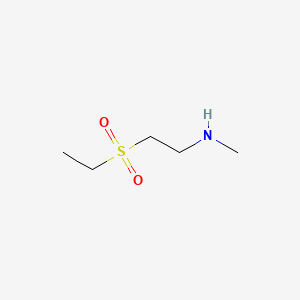

2-(Ethylsulfonyl)-N-methylethanamine is a sulfonyl-substituted ethanamine derivative characterized by an ethylsulfonyl (-SO₂C₂H₅) group and a methylamine (-NCH₃) moiety attached to the ethanamine backbone. Extrapolating from these analogs, the molecular formula of this compound is likely C₅H₁₃NO₂S, with an estimated molecular weight of 151.23 g/mol.

Properties

Molecular Formula |

C5H13NO2S |

|---|---|

Molecular Weight |

151.23 g/mol |

IUPAC Name |

2-ethylsulfonyl-N-methylethanamine |

InChI |

InChI=1S/C5H13NO2S/c1-3-9(7,8)5-4-6-2/h6H,3-5H2,1-2H3 |

InChI Key |

WJOGIHFXCMFNRM-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)CCNC |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Methyl-2-(Methylsulfonyl)Ethanamine

- Structural Difference : Methylsulfonyl (-SO₂CH₃) vs. ethylsulfonyl (-SO₂C₂H₅).

- Properties : Smaller molecular weight (137.20 g/mol) and shorter alkyl chain may reduce lipophilicity compared to the ethyl variant .

- Applications : Sulfonyl groups are often used to modulate pharmacokinetics, such as improving metabolic stability in drug candidates.

Quinoxaline Derivatives (e.g., Compound 2b in )

- Structural Difference: Incorporates a quinoxaline core with tert-butylphenyl and dimethoxyphenyl substituents.

- Properties : Increased aromaticity and bulkiness likely enhance binding to CNS targets (e.g., anxiolytic activity) but may reduce blood-brain barrier permeability compared to simpler sulfonyl ethanamines .

- Applications : Studied as anxiolytic agents due to structural complexity and targeted receptor interactions.

Chlorphenoxamine Metabolites (e.g., Compound X in )

- Structural Difference : Features aryl-ethoxy and hydroxyl/methoxy substituents on the ethanamine backbone.

- Properties : Polar hydroxyl groups facilitate conjugation (e.g., glucuronidation), enhancing urinary excretion. The absence of sulfonyl groups reduces electron-withdrawing effects, altering reactivity .

- Applications : Demonstrates the role of substituents in metabolic pathways and detoxification.

2-Chloro-N,N-DiethylEthanamine

- Structural Difference : Chloro (-Cl) and diethylamine (-N(C₂H₅)₂) substituents.

- Applications : Highlights trade-offs between halogenation and alkylation in designing bioactive molecules.

2-(4-Fluorophenyl)-1-(1H-Imidazol-2-yl)-N-Methylethanamine

- Structural Difference : Fluorophenyl and imidazole moieties attached to the ethanamine backbone.

- Properties : Fluorine enhances binding affinity via hydrophobic and electrostatic interactions; imidazole may confer pH-dependent solubility .

- Applications : Versatile scaffold for CNS-targeting molecules due to fluorine’s bioisosteric effects.

2-(4-Bromophenyl)-N-Methylethanamine HCl

- Structural Difference : Bromophenyl substituent instead of sulfonyl.

- Properties : Bromine’s larger atomic size and polarizability may strengthen van der Waals interactions in receptor binding compared to sulfonyl groups .

- Applications : Useful in halogen-bond-driven molecular recognition studies.

Data Table: Key Comparative Properties

Research Findings and Implications

- Sulfonyl vs. Halogen Substituents : Sulfonyl groups (e.g., -SO₂R) provide strong electron-withdrawing effects, enhancing metabolic stability compared to halogens (e.g., -Br, -Cl), which rely on hydrophobic interactions .

- Alkyl Chain Length : Ethylsulfonyl derivatives may exhibit better membrane permeability than methylsulfonyl analogs due to increased lipophilicity, though this could also elevate off-target binding risks.

- Aromatic vs. Aliphatic Moieties: Quinoxaline and fluorophenyl derivatives demonstrate how aromatic systems can target specific receptors (e.g., GABAergic or serotoninergic systems), whereas aliphatic sulfonyl compounds are more versatile in pharmacokinetic tuning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.